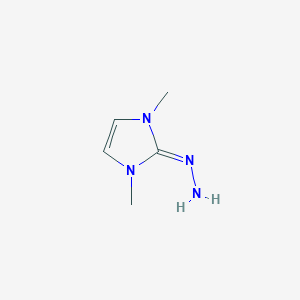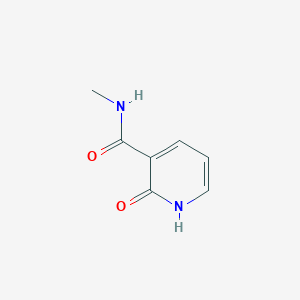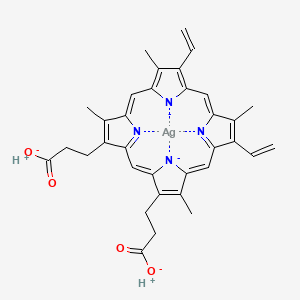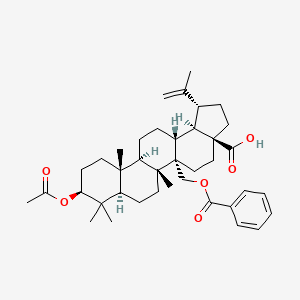
Helicteric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helicteric acid is a triterpenoid compound found in the medicinal plant Helicteres angustifolia. This plant has been used in traditional Chinese medicine for its various pharmacological benefits, including anti-inflammatory, anti-viral, and anti-tumor effects . This compound is one of the characteristic acylated triterpenoids in Helicteres angustifolia, formed by acetylation at C-3 and benzoylation at C-27 on betulinic acid and oleanolic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .
Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of this compound and other acylated triterpenoids .
Chemical Reactions Analysis
Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, this compound is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .
Mechanism of Action
The mechanism of action of helicteric acid involves multiple molecular targets and pathways. It exerts its effects through a combination of antioxidant properties, calcium channel blocking action, pro-cholinergic effects, GABAergic modulation, and inhibition of neuronal oxidative stress . These mechanisms contribute to its anti-inflammatory, anti-viral, and anti-tumor activities .
Comparison with Similar Compounds
Helicteric acid is similar to other triterpenoids found in Helicteres angustifolia, such as betulinic acid and oleanolic acid . its unique acylation at C-3 and benzoylation at C-27 distinguish it from these compounds . This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and drug development .
List of Similar Compounds:- Betulinic acid
- Oleanolic acid
- Helicterilic acid
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological activities .
Properties
Molecular Formula |
C39H54O6 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1 |
InChI Key |
SOJNOTYSDQQXKS-LJVLTGEUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
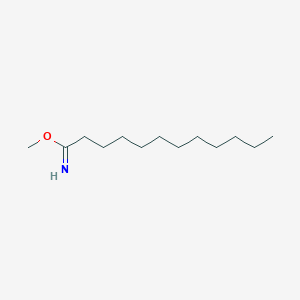
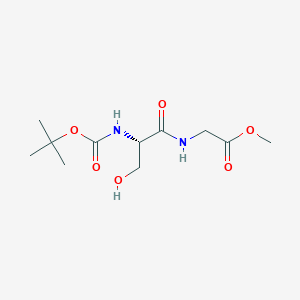
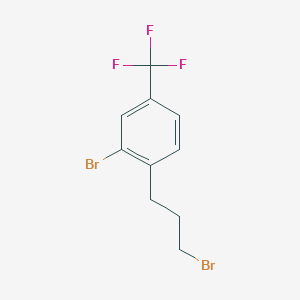
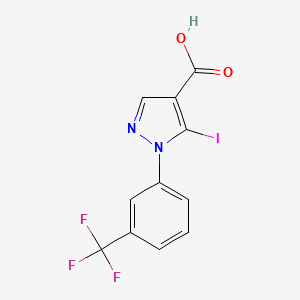

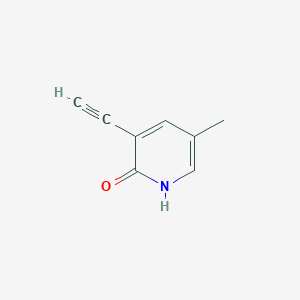
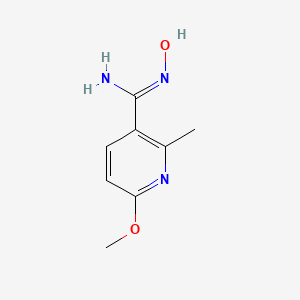
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

